molecular formula C17H15FN2O2S B353165 5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione CAS No. 1093404-41-1

5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Cat. No.: B353165
CAS No.: 1093404-41-1
M. Wt: 330.4g/mol
InChI Key: LAUVKYXSXLKKCU-UHFFFAOYSA-N
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Description

“5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” typically involves the reaction of 2,4-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinedione ring structure.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

Medicinally, thiazolidinediones are known for their role in the treatment of diabetes

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds in the thiazolidinedione class typically involves interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Another thiazolidinedione with similar applications.

Uniqueness

“5-((2,4-Dimethylphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other thiazolidinediones.

Properties

IUPAC Name

5-(2,4-dimethylanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10-3-8-14(11(2)9-10)19-15-16(21)20(17(22)23-15)13-6-4-12(18)5-7-13/h3-9,15,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUVKYXSXLKKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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